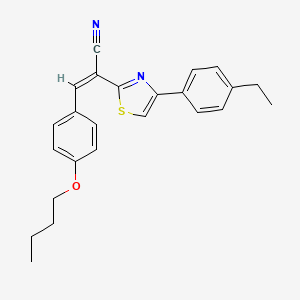
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the family of acrylonitriles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has been studied for its potential applications in various research fields. It has been reported to have antimicrobial, anticancer, and anti-inflammatory activities. In addition, it has been found to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it has been suggested that it may exert its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, it has been reported to inhibit the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile in lab experiments is its diverse biological activities, which make it a potential candidate for various research fields. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by studying its activity against acetylcholinesterase and butyrylcholinesterase. Another direction is to explore its potential as an anticancer agent by studying its activity against various cancer cell lines. Furthermore, it may be interesting to investigate its potential as an anti-inflammatory agent by studying its activity against other pro-inflammatory cytokines.
Métodos De Síntesis
The synthesis of (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile has been reported in the literature. The method involves the reaction of 4-butoxybenzaldehyde and 4-(4-ethylphenyl)thiazol-2-amine in the presence of a base and a catalyst. The resulting product is then treated with acrylonitrile to obtain (Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile.
Propiedades
IUPAC Name |
(Z)-3-(4-butoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c1-3-5-14-27-22-12-8-19(9-13-22)15-21(16-25)24-26-23(17-28-24)20-10-6-18(4-2)7-11-20/h6-13,15,17H,3-5,14H2,1-2H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIZQADCWNLKS-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-butoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

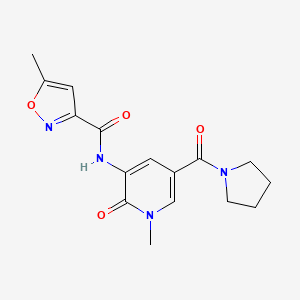
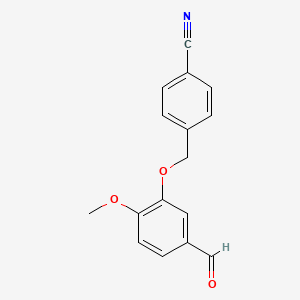

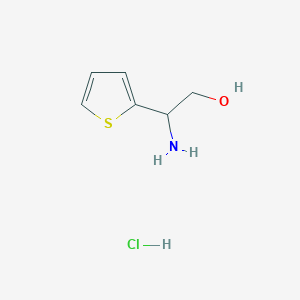
![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
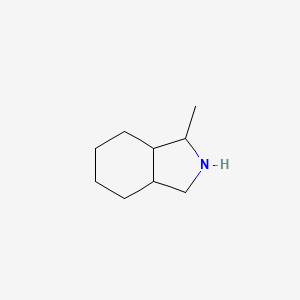
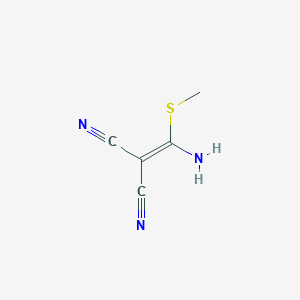

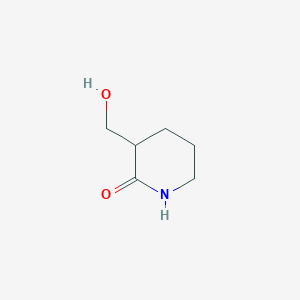
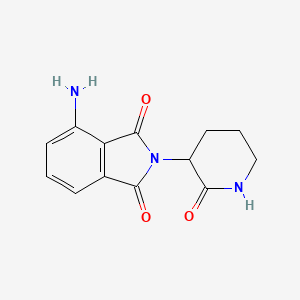
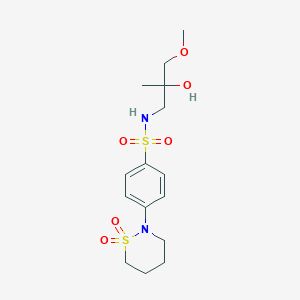

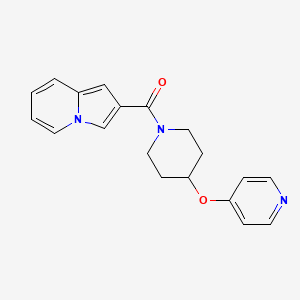
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)